N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a cyclohexenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.
Attachment of the Cyclohexenyl Moiety: The cyclohexenyl group is attached through an alkylation reaction using cyclohexenyl ethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c21-18-6-8-19(9-7-18)27(25,26)23-14-11-17(12-15-23)20(24)22-13-10-16-4-2-1-3-5-16/h4,6-9,17H,1-3,5,10-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCFFZUFQISBMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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